An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential

An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

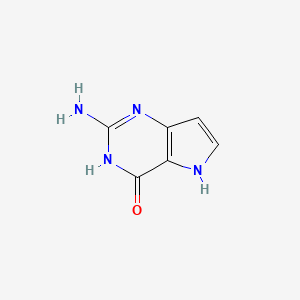

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, holds a place of distinction.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical exploration of a fundamental member of this class: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, also known by its common synonym, 9-deazaguanine.

This molecule is not merely a synthetic curiosity; it is the foundation upon which a multitude of potent and selective modulators of cellular pathways have been built. From kinase inhibitors in oncology to agents targeting metabolic pathways, the derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-ol have demonstrated significant therapeutic promise.[2][3] Understanding the core structure, its intrinsic properties, and synthetic accessibility is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold. This whitepaper will provide a comprehensive overview of 5H-pyrrolo[3,2-d]pyrimidin-4-ol, from its fundamental chemical characteristics to its biological significance and the experimental methodologies crucial for its study.

Molecular Architecture: Structure and Physicochemical Properties

The defining feature of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is the fusion of a pyrimidine ring with a pyrrole ring, creating a bicyclic heteroaromatic system. This arrangement gives rise to unique electronic and steric properties that govern its interactions with biological macromolecules.

Tautomerism: A Key Structural Consideration

A critical aspect of the structure of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is its potential for tautomerism. The lactam-lactim tautomerism in the pyrimidinone ring and the prototropic tautomerism in the pyrrole ring result in several possible forms. The keto (lactam) form, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, is generally considered the most stable tautomer under physiological conditions.[4][5] This has significant implications for its hydrogen bonding capabilities and, consequently, its binding to target proteins.[4]

Table 1: Physicochemical Properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

| Property | Value | Source |

| Molecular Formula | C6H5N3O | [6] |

| Molecular Weight | 135.12 g/mol | [6] |

| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidin-4-ol | [7] |

| Synonyms | 9-Deazaguanine, 1H-Pyrrolo[3,2-d]pyrimidin-4-ol | [6] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | >300 °C | [9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethyl sulfoxide) | [8] |

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol (9-deazaguanine) has been the subject of considerable research, with several routes developed to improve yield and purity. An improved and efficient method is detailed below, which provides a reliable pathway for obtaining this key intermediate.

Experimental Protocol: An Improved Synthesis of 9-Deazaguanine

This protocol is adapted from an improved synthetic method that offers high yields. The key to this process is the use of a benzyloxymethyl (BOM) protecting group for the N3-position of the pyrimidinone ring, which is readily removed under mild conditions.

Step 1: Protection of the N3-Position

-

To a solution of 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone in DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add benzyl chloromethyl ether to the mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Work up the reaction to isolate the N3-BOM protected pyrimidinone.

Step 2: Condensation and Reductive Cyclization

-

Treat the N3-BOM protected pyrimidinone with DMF-dimethylacetal in DMF.

-

Following the condensation, perform a reductive cyclization of the resulting intermediate to form the protected 9-deazaguanine derivative.

Step 3: Deprotection and Final Product Formation

-

Treat the protected 9-deazaguanine derivative with ethanolic ammonia at an elevated temperature in a steel bomb.

-

Remove the BOM protecting group by catalytic hydrogenation using palladium hydroxide on carbon to yield 9-deazaguanine.

-

Recrystallize the final product from 50% ethanol to obtain a white solid.

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibition in Oncology

The pyrrolo[3,2-d]pyrimidine scaffold has also been extensively explored for the development of kinase inhibitors. [2]Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-ol have been shown to be potent inhibitors of various kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. [10]* Kinase Insert Domain Receptor (KDR): Another name for VEGFR2, highlighting its importance as a therapeutic target. [2]* Multi-targeted Kinase Inhibitors: Some derivatives exhibit activity against a range of kinases, offering a broader therapeutic window.

The mechanism of action of these kinase inhibitors typically involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cancer cell proliferation and survival.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Derivatives of 9-deazaguanine have been identified as potent inhibitors of purine nucleoside phosphorylase (PNP). [2][11][12][13][14][15]PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of deoxyguanosine, which is then converted to dGTP. In T-cells, high levels of dGTP are cytotoxic, making PNP inhibitors a promising strategy for the development of T-cell selective immunosuppressive agents for the treatment of autoimmune diseases and T-cell malignancies. [11]

Conclusion and Future Directions

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a foundational heterocyclic scaffold with immense potential in drug discovery and development. Its structural versatility has enabled the creation of a diverse array of biologically active molecules that target key cellular pathways implicated in cancer, autoimmune diseases, and other pathological conditions. The synthetic accessibility of the core structure, coupled with a deep understanding of its chemical and physical properties, provides a solid platform for further exploration and optimization.

Future research in this area will likely focus on the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The elucidation of novel biological targets for this scaffold and the exploration of its potential in emerging therapeutic areas will undoubtedly continue to drive innovation in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for unlocking the full therapeutic potential of the 5H-pyrrolo[3,2-d]pyrimidine core.

References

-

Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. PubMed. [Link]

-

Effect of 9-Benzyl-9-deazaguanine, a Potent Inhibitor of Purine Nucleoside Phosphorylase, on the Cytotoxicity and Metabolism of 6-Thio-2 - AACR Journals. [Link]

-

9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. PubMed. [Link]

-

Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. [Link]

-

Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. PubMed. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidin-4-ol - ChemBK. [Link]

-

Tautomerism of Guanine Analogues - PMC - NIH. [Link]

-

Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine. PubMed. [Link]

-

(PDF) Small molecule-mediated allosteric activation of the base excision repair enzyme 8-oxoguanine DNA glycosylase and its impact on mitochondrial function. ResearchGate. [Link]

-

5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem. [Link]

-

Possible tautomers of 9-substituted guanine (top) and analogous... - ResearchGate. [Link]

-

Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH. [Link]

-

Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]

-

Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC - NIH. [Link]

-

Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. [Link]

-

7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PubMed Central. [Link]

-

A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. [Link]

-

Theoretical studies on the tautomerization of guanine nucleobase | TSI Journals. [Link]

-

Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 - Home Sunshine Pharma. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidin-4-ol, 95% Purity, C6H5N3O, 10 grams - CP Lab Safety. [Link]

-

5H-Pyrrolo[3,2-d]pyrimidine | CAS 272-50-4 | AMERICAN ELEMENTS ®. [Link]

Sources

- 1. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. chembk.com [chembk.com]

- 9. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]